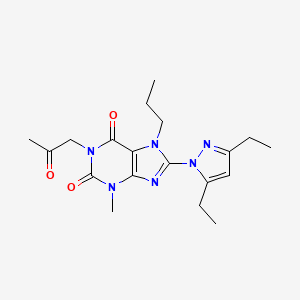
8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a purine core, and various alkyl substituents. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-diethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.
Construction of the Purine Core: The purine core is often constructed via cyclization reactions involving guanine derivatives and suitable aldehydes or ketones.
Alkylation and Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the purine core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, especially under basic or acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Methyl iodide, propyl bromide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetone.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methyl-2-propen-1-yl)-1-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione .
- (2-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)-5-nitrophenyl)(phenyl)methanone .
Uniqueness
Compared to similar compounds, 8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of a pyrazole ring with a purine core and various alkyl groups makes it a versatile compound for diverse applications in scientific research.
Propiedades
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-6-9-23-15-16(22(5)19(28)24(17(15)27)11-12(4)26)20-18(23)25-14(8-3)10-13(7-2)21-25/h10H,6-9,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMICVVOYGGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)N(C2=O)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














